N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
The compound “N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide” is a complex organic molecule that contains several interesting functional groups. It has two thiophene rings, which are five-membered rings containing four carbon atoms and a sulfur atom. It also contains a pyridine ring, which is a six-membered ring with five carbon atoms and a nitrogen atom. The molecule also features a sulfonamide group, which is a sulfur atom doubly bonded to an oxygen atom and singly bonded to two oxygen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used and the order in which the functional groups are introduced. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and pyridine rings are aromatic, meaning they have a special stability due to the delocalization of electrons. The sulfonamide group could participate in hydrogen bonding, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The thiophene and pyridine rings might undergo electrophilic aromatic substitution reactions. The sulfonamide group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a sulfonamide group could make the compound more polar and increase its solubility in water .Scientific Research Applications
- Anticancer Properties : Certain thiophene-based molecules exhibit anticancer activity, making them promising candidates for drug development .
- Anti-Inflammatory Effects : Thiophenes have demonstrated anti-inflammatory properties, which could be harnessed for treating inflammatory diseases .
- Antimicrobial Activity : Thiophene derivatives show antimicrobial effects, making them relevant for combating bacterial and fungal infections .
- Cardiovascular Health : Some thiophene-containing compounds possess antihypertensive and anti-atherosclerotic properties .
Organic Electronics and Semiconductors
Thiophene derivatives contribute significantly to organic electronics and semiconductor materials:
- Organic Field-Effect Transistors (OFETs) : The thiophene ring system plays a crucial role in developing OFETs, which are essential for flexible electronic devices .
- Organic Light-Emitting Diodes (OLEDs) : Thiophene-based compounds are used in OLED fabrication, enhancing display technology .
Corrosion Inhibition
Thiophene derivatives find applications in industrial chemistry, particularly as corrosion inhibitors . These compounds protect metals from degradation caused by environmental factors.
Fungicidal Activity
Recent research has explored the fungicidal properties of thiophene derivatives. Some compounds exhibit excellent activity against various fungal pathogens, including cucumber downy mildew .
Csp3-H Oxidation
Thiophene derivatives can be synthesized through Csp3-H oxidation reactions. For instance, copper-catalyzed oxidation of pyridin-2-yl-methanes yields pyridin-2-yl-methanones, a valuable class of compounds .
Drug Development and ADME Characteristics
Researchers analyze the ADME (absorption, distribution, metabolism, and excretion) characteristics of synthesized compounds. Thiophene derivatives undergo scrutiny to identify safe and promising drug candidates early in the development process .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound’s structure suggests that it may interact with proteins or enzymes that have affinity for sulfonamide groups .
Mode of Action
The presence of a sulfonamide group suggests that it may act as a nucleophile, attacking electrophilic sites on target molecules . This could lead to changes in the target’s structure and function, potentially inhibiting its activity.
properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S3/c17-21(18,13-4-2-7-20-13)16-9-11-3-1-6-15-14(11)12-5-8-19-10-12/h1-8,10,16H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNQYOLGHKHWJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide |
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